Sodium 3,7-dimethyl-2-naphthalenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,7-dimethyl-2-naphthalenesulfonate is an organic compound with the molecular formula C12H11O3S.Na. It is a derivative of naphthalenesulfonic acid, where the naphthalene ring is substituted with methyl groups at the 3 and 7 positions. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,7-dimethyl-2-naphthalenesulfonate typically involves the sulfonation of 3,7-dimethylnaphthalene. The process includes the following steps:
Sulfonation: 3,7-dimethylnaphthalene is treated with sulfuric acid to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Efficient Neutralization: Employing automated systems to control the addition of sodium hydroxide, ensuring complete neutralization and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium 3,7-dimethyl-2-naphthalenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium 3,7-dimethyl-2-naphthalenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of sodium 3,7-dimethyl-2-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 6-methyl-2-naphthalenesulfonate
Comparison:
- Sodium 3,7-dimethyl-2-naphthalenesulfonate is unique due to the presence of two methyl groups at the 3 and 7 positions, which can influence its reactivity and interaction with other molecules.
- Sodium 2-naphthalenesulfonate and Sodium 1-naphthalenesulfonate lack these methyl groups, resulting in different chemical and physical properties.
- Sodium 6-methyl-2-naphthalenesulfonate has only one methyl group, which also affects its behavior compared to the dimethyl derivative.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
CAS No. |
861802-37-1 |
---|---|
Molecular Formula |
C12H11NaO3S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
sodium;3,7-dimethylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-3-4-10-6-9(2)12(16(13,14)15)7-11(10)5-8;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
LKWRQEMYZRVHNW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.